molecular formula C6H8N4O B008946 6-Methylpyrazine-2-carbohydrazide CAS No. 105426-65-1

6-Methylpyrazine-2-carbohydrazide

Cat. No. B008946
M. Wt: 152.15 g/mol
InChI Key: OKELGYGLVSEMRW-UHFFFAOYSA-N
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Description

6-Methylpyrazine-2-carbohydrazide is a derivative of carbohydrazide . Carbohydrazide and its derivatives are regarded as potential pharmacologically active substances. They are discussed as important anticancer, antibacterial, anti-inflammatory, anti-tuberculosis, antiviral, as well as antibacterial agents .


Synthesis Analysis

The synthesis of 6-Methylpyrazine-2-carbohydrazide involves the refluxing of their methyl esters with hydrazine hydrate in methanol . The esters were synthesized by reacting 4-hydroxybenzaldehyde with differently substituted acid halides in tetrahydrofuran in the presence of triethyl amine .


Molecular Structure Analysis

The molecular structure of 6-Methylpyrazine-2-carbohydrazide has been determined by X-ray single crystal diffraction technique . The crystal belongs to the Crystal system of Monoclinic .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Methylpyrazine-2-carbohydrazide include the refluxing of their methyl esters with hydrazine hydrate in methanol .

Scientific Research Applications

  • Biological Activities : Derivatives of methylpyrazine carbohydrazide, like 5-methylpyrazine carbohydrazide based hydrazones, demonstrate potential for urease inhibition, antioxidant, and antimicrobial activity, suggesting their usefulness in medicinal chemistry and pharmacology (Ahmad et al., 2016).

  • Cancer Research : Certain methylated pyrazine derivatives, such as Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, have exhibited promising antiproliferative activity against human cancer cells, which could be attributed to their role in inhibiting tubulin polymerization (Minegishi et al., 2015).

  • Chemical Synthesis : In chemical synthesis, compounds like 6-Methylpyrazine-2-carbohydrazide have diverse applications. For instance, they can be used in the synthesis of novel aromatic compounds, as shown in a study on hydrazones and their thiazolidine-4-ones (Solankee et al., 2008).

  • Tuberculosis Treatment : Derivatives of this compound, like the PM series, have been identified as potential anti-tubercular scaffolds, indicating their significance in the treatment of tuberculosis (Miniyar et al., 2017).

  • Supramolecular Chemistry : Methylated pyrazine-2-carbohydrazides exhibit unique supramolecular structures, which can be of interest in materials science and nanotechnology for their weak C-HO/N hydrogen bonds and stacking interactions (Gomes et al., 2013).

  • Antimicrobial and Antitubercular Activities : N-methylated derivatives of pyrimidine-2-carbohydrazide show tuberculostatic activity against Mycobacterium tuberculosis, highlighting their potential use in treating bacterial infections (Bogdanowicz et al., 2012).

  • DNA and RNA Polymerase Activity : Derivatives like 6-amino-5-benzyl-3-methylpyrazin-2-one can influence the activity of DNA and RNA polymerases, which is crucial in molecular biology and genetics (Voegel et al., 1993).

Safety And Hazards

Carbohydrazide, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-methylpyrazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4-2-8-3-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKELGYGLVSEMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544084
Record name 6-Methylpyrazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyrazine-2-carbohydrazide

CAS RN

105426-65-1
Record name 6-Methylpyrazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Clark, G Neath - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
4-Hydroxypteridine and its C-methyl derivatives, without a 2-substituent, yielded 3-aminopyrazine-2-carboxylic acids readily when treated with alkali. When a 2-methyl group was …
Number of citations: 5 pubs.rsc.org
HR Hoveyda, GL Fraser, MO Roy… - Journal of Medicinal …, 2015 - ACS Publications
Neurokinin-3 receptor (NK 3 R) has recently emerged as important in modulating the tonic pulsatile gonadotropin-releasing hormone (GnRH) release. We therefore decided to explore …
Number of citations: 28 pubs.acs.org

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